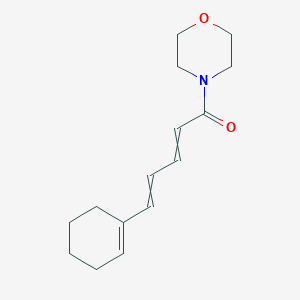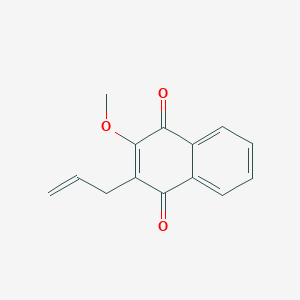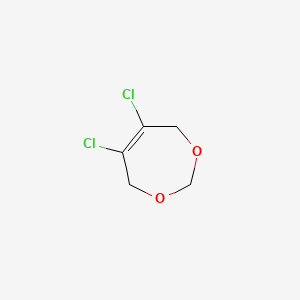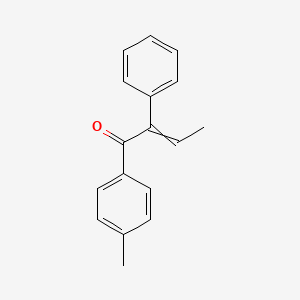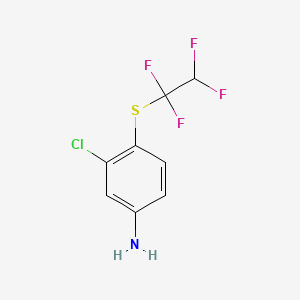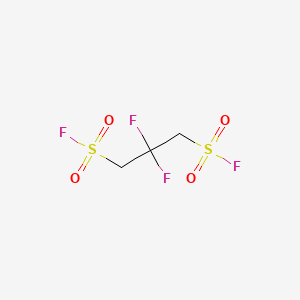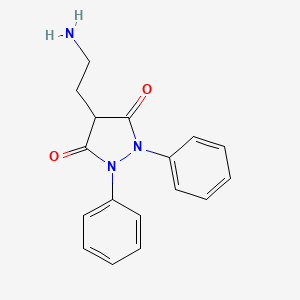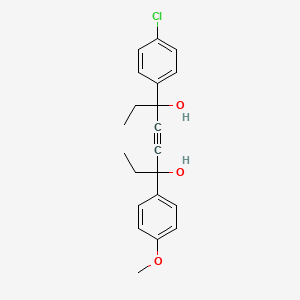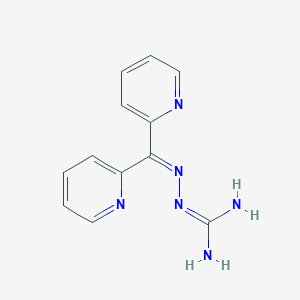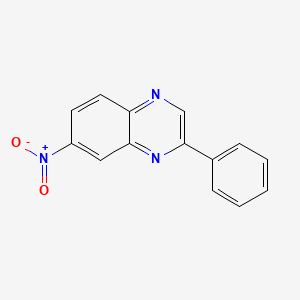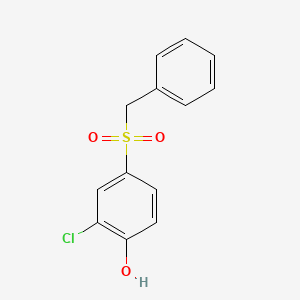![molecular formula C12H18SeSi B14335922 Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane CAS No. 109057-45-6](/img/structure/B14335922.png)
Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane is an organosilicon compound with the molecular formula C12H18SeSi This compound is characterized by the presence of a trimethylsilyl group attached to a prop-2-en-1-yl chain, which is further bonded to a phenylselanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane typically involves the reaction of trimethylsilyl chloride with a suitable precursor containing the phenylselanyl and prop-2-en-1-yl groups. One common method involves the use of a Grignard reagent, where phenylselanyl magnesium bromide reacts with trimethylsilyl chloride under anhydrous conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) or organometallic reagents (e.g., Grignard reagents) are used under anhydrous conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane has several applications in scientific research:
Biology: Investigated for its potential as a selenium-containing compound with antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to the biological activity of selenium compounds.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane involves its ability to undergo various chemical transformations. The phenylselanyl group can participate in redox reactions, while the trimethylsilyl group can be involved in nucleophilic substitution reactions. These properties make the compound versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(prop-1-en-1-yl)silane: Similar structure but lacks the phenylselanyl group.
Trimethylsilane: Contains a trimethylsilyl group but lacks the prop-2-en-1-yl and phenylselanyl groups.
Uniqueness
Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane is unique due to the presence of both silyl and selenyl groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
109057-45-6 |
|---|---|
Molecular Formula |
C12H18SeSi |
Molecular Weight |
269.33 g/mol |
IUPAC Name |
trimethyl(1-phenylselanylprop-2-enyl)silane |
InChI |
InChI=1S/C12H18SeSi/c1-5-12(14(2,3)4)13-11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |
InChI Key |
HTSBIYAIWUAJRK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C=C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


